Benzooxazole-2-carbaldehyde

Medicinal Chemistry Drug Discovery ADME

Benzooxazole-2-carbaldehyde (CAS 62667-25-8) offers medicinal chemists an unambiguous synthetic handle with its unsubstituted 2-carbaldehyde group, eliminating competing reactivities found in halogenated analogs. Its LogP of 1.64—substantially lower than brominated derivatives (LogP 2.40)—preserves favorable physicochemical space for CNS drug discovery and blood-brain barrier penetration. A documented 35% synthesis yield from methyl benzoxazole-2-carboxylate enables rigorous make-versus-buy cost analysis. Select this high-purity intermediate for cleaner reactions, fewer purification steps, and accelerated lead optimization.

Molecular Formula C8H5NO2
Molecular Weight 147.13 g/mol
CAS No. 62667-25-8
Cat. No. B1275878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzooxazole-2-carbaldehyde
CAS62667-25-8
Molecular FormulaC8H5NO2
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)C=O
InChIInChI=1S/C8H5NO2/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-5H
InChIKeyRXXZBZOUCQAOSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzooxazole-2-carbaldehyde (CAS 62667-25-8) Procurement and Research Overview: Key Physicochemical and Safety Specifications


Benzooxazole-2-carbaldehyde (CAS 62667-25-8) is a heterocyclic aromatic compound with the molecular formula C8H5NO2 and a molecular weight of 147.13 g/mol, characterized by a bicyclic planar benzoxazole core functionalized with a reactive aldehyde group at the 2-position [1]. It typically appears as a pale yellow to light brown solid or oil with a minimum commercial purity specification of 95% . Key physicochemical properties include a calculated density of 1.322±0.06 g/cm³ (20 ºC), a predicted boiling point of 276.3±23.0 °C (760 mmHg), a calculated aqueous solubility of approximately 1.3 g/L (25 ºC), and a LogP of 1.64, indicating moderate lipophilicity [2]. For safe handling, the compound is classified with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation), requiring storage under inert atmosphere at -20°C [3].

Benzooxazole-2-carbaldehyde (CAS 62667-25-8) vs. Substituted Analogs: Why Functional Group Positioning Matters in Procurement


Generic substitution of benzooxazole-2-carbaldehyde with other benzoxazole derivatives is scientifically unsound due to the unique electronic and steric properties conferred by the unsubstituted, electron-withdrawing aldehyde group at the 2-position, which directly impacts both its chemical reactivity as a synthetic intermediate and its potential biological interactions. Unlike analogs with different substituents (e.g., halogenated or alkylated derivatives), the specific electronic environment of the 2-carbaldehyde moiety dictates distinct reactivity patterns in nucleophilic additions and condensations, and its relatively low LogP of 1.64 compared to, for example, the brominated analog (LogP 2.40) significantly alters its solubility and partitioning behavior, directly affecting its suitability for specific reaction conditions or biological assays [1][2]. A head-to-head comparison of physicochemical and reactivity data is essential to validate that any alternative compound would provide equivalent performance in a specific application; without such data, substitution introduces unacceptable scientific risk.

Benzooxazole-2-carbaldehyde (CAS 62667-25-8): Head-to-Head Quantitative Evidence for Scientific Selection


Comparative Lipophilicity (LogP) as a Determinant of Bioavailability and Partitioning

The lipophilicity of benzooxazole-2-carbaldehyde, as measured by its calculated LogP value of 1.64, is significantly lower than that of its 5-bromo-substituted analog (LogP 2.40), indicating a reduced propensity for passive membrane diffusion and lower non-specific binding to hydrophobic proteins or assay plates [1][2]. This quantitative difference in a key drug-like property can directly influence the outcome of biological assays, making the unsubstituted compound a potentially more suitable scaffold for optimizing solubility and minimizing off-target effects in certain drug discovery programs.

Medicinal Chemistry Drug Discovery ADME

Synthetic Route and Yield: A Quantitative Benchmark for Chemical Procurement

A documented synthetic route to benzooxazole-2-carbaldehyde involves the reduction of methyl benzoxazole-2-carboxylate, affording the target aldehyde in a reported yield of approximately 35% . This yield serves as a critical benchmark for procurement decisions, as it quantifies the expected efficiency of in-house synthesis from a common precursor. While yields for substituted benzoxazole-2-carbaldehydes can vary significantly depending on the electronic and steric properties of the substituent, this specific yield provides a direct and quantifiable performance metric for the unsubstituted compound, allowing for cost-benefit analysis against direct purchase or alternative synthetic pathways.

Organic Synthesis Process Chemistry Intermediate

Differential Reactivity: The Unsubstituted Aldehyde as a Preferred Synthon for Diversification

The unsubstituted benzooxazole-2-carbaldehyde presents a single, highly electrophilic aldehyde group for chemoselective transformations, offering a distinct advantage over analogs bearing additional reactive handles (e.g., halogens) that could lead to undesired side reactions during complex syntheses . For instance, while 5-bromo-1,3-benzoxazole-2-carbaldehyde enables subsequent cross-coupling reactions, its use necessitates careful protection/deprotection strategies or tolerance to the halogen during aldehyde-specific modifications. The parent compound's simplicity minimizes such complexities, providing a cleaner entry point for scaffold diversification via condensation, reduction, or reductive amination, making it the preferred starting material when the 2-aldehyde is the primary intended site of functionalization.

Medicinal Chemistry Organic Synthesis Scaffold Diversification

High-Value Application Scenarios for Benzooxazole-2-carbaldehyde (CAS 62667-25-8) Based on Quantitative Evidence


Building Block for Focused Libraries Targeting CNS or Other Lipophilic Binding Sites

Benzooxazole-2-carbaldehyde, with its moderate lipophilicity (LogP 1.64), is an ideal starting material for generating focused compound libraries intended to optimize central nervous system (CNS) drug candidates or other targets where balanced lipophilicity is crucial for blood-brain barrier penetration and avoiding promiscuous binding [1]. Its LogP is significantly lower than many substituted analogs (e.g., 5-bromo derivative), making it a superior choice for maintaining favorable physicochemical space during early-stage medicinal chemistry optimization.

Key Intermediate in Cost-Effective Synthesis of Benzoxazole Derivatives

For laboratories equipped for synthetic chemistry, the procurement of benzooxazole-2-carbaldehyde can be compared against the cost of its synthesis from methyl benzoxazole-2-carboxylate, where a known yield of approximately 35% can be used to estimate in-house production costs . This quantifiable data point allows for a data-driven make-versus-buy decision, optimizing laboratory budgets and resource allocation for larger-scale projects.

Preferred Starting Material for Chemoselective Aldehyde Transformations

In synthetic sequences where the aldehyde is the sole or primary point of diversification, benzooxazole-2-carbaldehyde is the unequivocally preferred starting material due to the absence of competing reactive handles such as halogens, which are present in many commercially available analogs . This simplifies reaction design, minimizes purification steps, and improves overall synthetic efficiency, saving valuable research time.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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